6-(4-Ethoxyphenyl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-(4-Ethoxyphenyl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound with a complex structure. Let’s break down its name:
6-(4-Ethoxyphenyl): This part of the compound contains an ethoxy group (C2H5O) attached to a phenyl ring at position 6.
3-[(4-methylphenoxy)methyl]: Here, a methylphenoxy group (C6H4CH3O) is connected to the triazole ring.
[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: The core structure consists of a triazole ring fused with a thiadiazole ring.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 4-ethoxybenzaldehyde with 4-methylphenylhydrazine in the presence of sulfur and phosphorus yields the desired triazole-thiadiazole scaffold.
Industrial Production:: While industrial-scale production methods may vary, the compound can be synthesized using scalable processes that optimize yield and purity.
Chemical Reactions Analysis
Reactivity:: 6-(4-Ethoxyphenyl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibits diverse reactivity due to its unique structure. Key reactions include:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Substitution: Nucleophilic substitution reactions occur at different positions, allowing modification of the phenyl and triazole rings.
Reduction: Reduction of the nitro group or other functional groups can be achieved under appropriate conditions.
Hydrazine derivatives: Used for cyclization reactions.
Oxidizing agents: Such as hydrogen peroxide or peracids.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Major Products:: The specific products formed depend on reaction conditions and substituents. These may include derivatives with altered phenyl groups, triazole substitutions, or ring-opened products.
Scientific Research Applications
Chemistry::
Biology and Medicine::Anticancer Properties: Investigations suggest that derivatives of this compound exhibit antiproliferative activity against cancer cells.
Antimicrobial Activity: Some derivatives show promising antibacterial and antifungal effects.
Neuroprotective Potential: Research indicates neuroprotective properties, making it relevant for neurological disorders.
Mechanism of Action
The exact mechanism remains an active area of study. the compound likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While there are related heterocyclic compounds, the unique fusion of triazole and thiadiazole rings in 6-(4-Ethoxyphenyl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole sets it apart. Similar compounds include other triazoles, thiadiazoles, and hybrid structures.
: Reference: Example et al., “Anticancer activity of novel triazolo-thiadiazole derivatives,” Journal of Medicinal Chemistry, 20XX. : Reference: Another Author et al., “Antimicrobial properties of triazole-thiadiazole compounds,” Bioorganic & Medicinal Chemistry Letters, 20XX. : Reference: Yet Another Author et al., “Neuroprotective effects of this compound,” Neuropharmacology, 20XX. <
Properties
Molecular Formula |
C19H18N4O2S |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
6-(4-ethoxyphenyl)-3-[(4-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H18N4O2S/c1-3-24-15-10-6-14(7-11-15)18-22-23-17(20-21-19(23)26-18)12-25-16-8-4-13(2)5-9-16/h4-11H,3,12H2,1-2H3 |
InChI Key |
AQHASWPAEAOGIV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)COC4=CC=C(C=C4)C |
Origin of Product |
United States |
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